transpDMA

Species-specific CAR activation Mouse model compatibility CYP2B induction

transpDMA (4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline; C₂₄H₂₅NO₂; MW 359.46 g/mol) is a synthetic small-molecule activator of the constitutive androstane receptor (CAR, NR1I3), a nuclear receptor that regulates both xenobiotic metabolism and energy homeostasis. It belongs to the 2,4,6-triphenyldioxane-1,3 (TPD) analog series, bearing a trans-configuration with a para-N,N-dimethylamino substituent.

Molecular Formula C24H25NO2
Molecular Weight 359.469
CAS No. 1360467-27-1
Cat. No. B560435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametranspDMA
CAS1360467-27-1
Synonymstrans-pDMA;  trans-4-(4,6-Diphenyl-1,3-dioxan-2-yl)-N,N-dimethylaniline;  trans-4-(4,6-Diphenyl-1,3-dioxan-2-yl])-N,N-dimethyl-benzenamine
Molecular FormulaC24H25NO2
Molecular Weight359.469
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1
InChIKeySJRMPIVJJKXQPC-DHIUTWEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





transpDMA (CAS 1360467-27-1): A Constitutive Androstane Receptor (CAR) Activator for Metabolic and Xenobiotic Research Applications


transpDMA (4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline; C₂₄H₂₅NO₂; MW 359.46 g/mol) is a synthetic small-molecule activator of the constitutive androstane receptor (CAR, NR1I3), a nuclear receptor that regulates both xenobiotic metabolism and energy homeostasis [1]. It belongs to the 2,4,6-triphenyldioxane-1,3 (TPD) analog series, bearing a trans-configuration with a para-N,N-dimethylamino substituent [2]. Its primary reported activities include dose-dependent induction of hepatic CYP2B enzymes and suppression of gluconeogenic genes (PEPCK and G6Pase), with demonstrated in vivo metabolic benefits in high-fat diet-fed rat models [1][2].

Why Generic Substitution Among TPD Analogs Fails for CAR Activation Studies: The transpDMA Differentiation Case


The TPD analog series comprises six structurally related compounds (cisTPD, transTPD, transpDMA, transpNO₂, transpF, transpMeO) that differ by a single substituent at the para position of one aromatic ring, yet they exhibit sharply divergent pharmacological profiles [1]. Critically, cisTPD and transTPD (R=H) fail to activate CAR in mouse liver, whereas transpDMA (R=N(CH₃)₂) is active across both rat and mouse species [2]. Furthermore, transTPD acts as a partial CAR activator with reduced potency relative to transpDMA, while transpMeO is completely inactive in rat liver [1]. Even between the two most closely matched analogs—cisTPD and transpDMA—differences emerge in normoglycemic fasting glucose response, indicating that stereochemistry and substituent identity produce pharmacodynamic divergence not predictable from in-class membership alone [1]. These findings preclude generic interchangeability and mandate compound-specific selection.

transpDMA (CAS 1360467-27-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Cross-Species CAR Activation: transpDMA Is Active in Both Rat and Mouse Liver, Unlike cisTPD and transTPD

In a direct head-to-head study of six TPD analogs, transpDMA (R=N(CH₃)₂) produced dose-dependent CYP2B induction in mouse liver, whereas cisTPD and transTPD (both R=H) showed no detectable activity in the same mouse model [1]. In rat liver, all five compounds except transpMeO were active, but the mouse-inactive cisTPD/transTPD pair defines a clear species-selectivity boundary that transpDMA crosses [1][2]. This is the only evidence dimension where transpDMA demonstrates a qualitative, binary differentiation (active vs. inactive) from the parent cisTPD and transTPD scaffolds in a second species.

Species-specific CAR activation Mouse model compatibility CYP2B induction

Differential Fasting Glucose Response in Normoglycemic Animals: transpDMA Spares Normal Glucose While cisTPD Does Not

In a direct head-to-head 8-week study in Wistar rats, long-term cisTPD treatment (10 mg/kg i.p., once weekly) significantly decreased fasting blood glucose levels in normal-diet animals compared with vehicle-treated controls. In contrast, transpDMA administered under the identical regimen did not produce a statistically significant change in fasting blood glucose in normal-diet animals [1]. However, in high-fat diet (HFD)-fed hyperglycemic rats, both cisTPD and transpDMA reduced fasting blood glucose back to control-group levels [1]. This differential indicates that transpDMA exerts its glucose-lowering effect in a metabolic-context-dependent manner, while cisTPD lowers glucose irrespective of baseline glycemic status.

Normoglycemic safety margin Fasting blood glucose Metabolic context-dependence

CAR Activation Potency Ranking: transpDMA Matches the Most Potent Analogs and Outperforms transTPD

Dose-response studies in rat liver directly compared all six TPD analogs. cisTPD, transpDMA, transpF, and transpNO₂ exhibited similar potency for CAR-mediated CYP2B induction, while transTPD was explicitly identified as a less potent derivative that likely acts as a partial CAR activator [1]. transpMeO produced no detectable CAR activation [1]. Across the active compounds, administration significantly increased total CYP content (1.3–2.5 fold) and PROD activity (12–20 fold), with CYP2B1 mRNA rising 10–43 fold and CYP2B2 mRNA rising 8–26 fold [1]. transpDMA thus belongs to the high-potency tier of the series.

CAR activation potency Dose-response CYP2B biomarker

In Vivo Metabolic Efficacy in Diet-Induced Obese Rats: Glycemic Control, Body Weight, and Insulin Sensitivity

In an 8-week intervention study in HFD-fed Wistar rats, transpDMA (10 mg/kg i.p., once weekly) reduced elevated fasting blood glucose to control-group levels, significantly inhibited HFD-induced body weight gain, and significantly improved insulin sensitivity as confirmed by both glucose tolerance test (GTT) and insulin tolerance test (ITT) [1]. These effects were comparable to those of cisTPD under the same regimen, establishing transpDMA as an effective in vivo metabolic modulator with results validated across multiple complementary endpoints [1].

In vivo metabolic efficacy Insulin sensitivity High-fat diet model

Mechanistic Differentiation: Dual Suppression of HNF4α and FOXO1 Transcriptional Activity Demonstrated by ChIP

Chromatin immunoprecipitation (ChIP) assays in rat liver demonstrated that transpDMA treatment prevents FOXO1 binding to insulin response sequences (IRS) in the PEPCK and G6Pase gene promoters. Concurrently, transpDMA-activated CAR competes with HNF4α for binding to the DR1 motif in the same gluconeogenic gene promoters, inhibiting HNF4α transactivation [1]. While cisTPD shares this dual mechanism, the specific demonstration for transpDMA—combined with its differential normoglycemic glucose response—suggests that its interaction with the CAR/HNF4α/FOXO1 regulatory axis may produce context-dependent transcriptional outcomes that differ from cisTPD [1].

HNF4α suppression FOXO1 inhibition ChIP assay Gluconeogenesis

Optimal Application Scenarios for transpDMA (CAS 1360467-27-1) Based on Quantitative Differentiation Evidence


Mouse Model Studies of CAR-Mediated Metabolic Regulation Where cisTPD/transTPD Are Inactive

For research programs employing mouse models (e.g., ob/ob, db/db, HFD-fed C57BL/6, or transgenic lines) to study CAR-dependent metabolic pathways, transpDMA is one of only four TPD analogs with confirmed mouse CAR activation activity [1]. cisTPD and transTPD—the most commonly referenced TPD analogs—are inactive in mouse liver and cannot substitute. Selection of transpDMA ensures target engagement in the species most relevant to metabolic disease research. Dose-response ED₅₀ values have been established for mouse CYP2B induction, facilitating rational dosing [1].

Metabolic Disease Research Requiring Context-Dependent Glucose Modulation with Reduced Normoglycemic Hypoglycemia Risk

In studies investigating CAR-mediated improvements in insulin sensitivity and glucose homeostasis, transpDMA offers a differentiated profile: it normalizes hyperglycemia in HFD-fed rats without significantly altering fasting glucose in normoglycemic animals, unlike cisTPD which lowers glucose irrespective of baseline glycemic status [2]. This property may be advantageous for researchers exploring CAR activators with a potentially wider therapeutic window or for chronic dosing protocols where hypoglycemia in non-diabetic animals is a confounding concern [2].

Hepatic CYP2B Induction and Xenobiotic Metabolism Studies Requiring High-Potency CAR Activation Across Species

transpDMA belongs to the high-potency tier of TPD analogs for CYP2B induction, producing 10–43 fold CYP2B1 mRNA induction, 12–20 fold PROD activity increase, and 1.3–2.5 fold total CYP content elevation in rat liver [3]. It is active in both rat (CYP2B1/2) and mouse (cyp2b10), making it suitable for cross-species comparative xenobiotic metabolism studies. The compound's verified synthesis and characterization by NMR and LC/MS (97–98% purity) provide batch-to-batch confidence for reproducible CYP induction experiments [2].

Transcriptional Mechanism Studies of Gluconeogenic Gene Regulation via CAR/HNF4α/FOXO1 Axis

For investigators studying the molecular interplay between CAR, HNF4α, and FOXO1 at gluconeogenic gene promoters, transpDMA is validated by ChIP for both FOXO1 displacement from IRS elements and CAR competition with HNF4α at DR1 motifs in the PEPCK and G6Pase promoters [2]. This well-characterized mechanism—with mapped primer sets and antibody-validated binding sites—enables precise experimental dissection of CAR-dependent transcriptional repression pathways [2].

Quote Request

Request a Quote for transpDMA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.